molecular formula C15H18N2 B8721071 2-(piperidin-2-ylmethyl)quinoline

2-(piperidin-2-ylmethyl)quinoline

Cat. No.: B8721071
M. Wt: 226.32 g/mol
InChI Key: UQLPZMSSEVMSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-2-ylmethyl)quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and its role as a building block for various pharmacologically active molecules. The presence of both quinoline and piperidine rings in its structure makes it a versatile compound for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-2-ylmethyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-2-ylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Mechanism of Action

The mechanism of action of 2-(piperidin-2-ylmethyl)quinoline involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its structure and function . The piperidine moiety can enhance the compound’s binding affinity to various receptors and enzymes, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-2-ylmethyl)quinoline is unique due to the specific positioning of the piperidine moiety on the quinoline ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of the quinoline and piperidine rings provides a versatile scaffold for the development of new drugs and materials .

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-(piperidin-2-ylmethyl)quinoline

InChI

InChI=1S/C15H18N2/c1-2-7-15-12(5-1)8-9-14(17-15)11-13-6-3-4-10-16-13/h1-2,5,7-9,13,16H,3-4,6,10-11H2

InChI Key

UQLPZMSSEVMSCW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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